2-[(2-methoxybenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole
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Overview
Description
2-[(2-methoxybenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.08341252 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptide Synthesis Applications
- 2-[(2-methoxybenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole and its derivatives have been utilized in peptide synthesis. For instance, p-methoxybenzyl esters of protected amino acids and peptides were prepared using imidazole-promoted condensation, which illustrates the use of p-methoxybenzyl as a carboxyl-protecting group in peptide synthesis (F. Stewart, 1968).
Crystal Structure and Spectroscopic Analysis
- The crystal structure and spectroscopic analysis of certain imidazole derivatives, including those with methoxybenzyl groups, have been conducted to understand their compositions and molecular structures. These analyses reveal crucial information about the intermolecular interactions and the formation of supramolecular networks (A. Banu et al., 2013).
Drug Discovery and Design
- Imidazole derivatives have been used in the design and synthesis of nonpeptidic farnesyltransferase inhibitors. These inhibitors are significant in therapeutic applications, particularly in targeting protein farnesyltransferase for cancer treatment (J. Ohkanda et al., 2002).
Corrosion Inhibition
- Imidazole derivatives have shown effectiveness as corrosion inhibitors. For instance, studies on novel imidazole derivatives indicate their potential in protecting materials like J55 steel in corrosive environments, offering insights into their practical applications in material science (Ambrish Singh et al., 2017).
Antihypertensive Properties
- Research on imidazole derivatives, particularly in the context of angiotensin II receptor antagonists, has contributed to the development of orally active antihypertensive medications. These studies are crucial for advancing cardiovascular drug therapies (D. Carini et al., 1991).
Antioxidant Properties
- Some imidazole derivatives, including those with methoxy groups, have been analyzed for their antioxidant properties. This research is relevant in the context of developing compounds with potential therapeutic benefits in oxidative stress-related conditions (M. Gür et al., 2017).
Cellular and Molecular Biology Research
- Studies on imidazole derivatives have explored their effects on cellular processes, such as inhibiting chondrogenesis in mouse limb bud cell cultures. This research provides insights into the biological activities of these compounds at the cellular level (T. Tsuchiya et al., 1987).
Future Directions
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methylsulfanyl]-5-(4-nitrophenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-16-5-3-2-4-13(16)11-24-17-18-10-15(19-17)12-6-8-14(9-7-12)20(21)22/h2-10H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCGRTJRCPRTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CSC2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.